![molecular formula C17H15NO7 B1210926 2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)
2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid
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Overview
Description
2-[[(4-acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid is a member of benzamides.
Scientific Research Applications
Solubility and Transfer Studies
- The solubility of compounds similar to 2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid, such as various benzoic acid derivatives, is studied in different solvents, providing insights into their physical and chemical properties (Hart et al., 2015).
Synthesis of Organophosphorus Compounds
- Research on the synthesis of phosphorins using derivatives of 2-hydroxybenzoic acid offers insights into novel synthetic routes and mechanisms relevant to similar chemical structures (El‐Barbary & Lawesson, 1981).
Intermediate Synthesis in Pharmaceutical Compounds
- The compound's relatives are used as intermediates in the synthesis of pharmaceuticals, as in the case of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, highlighting its potential role in drug development (Wang Yu, 2008).
Catalysis and Oxidative Coupling
- Studies on oxidative coupling reactions involving similar benzoic acid derivatives demonstrate their potential use in synthesizing heterocyclic compounds, relevant to materials science and pharmaceutical synthesis (Shimizu et al., 2009).
Cytotoxicity and Anticancer Research
- Research into the cytotoxicity of compounds similar to 2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid, like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, contributes to understanding their potential use in cancer treatment (Hassan et al., 2014).
Cholinesterase Inhibition Study
- Studies on similar compounds acting as acetyl- and butyrylcholinesterase inhibitors offer insights into their potential therapeutic applications in neurodegenerative diseases (Kos et al., 2021).
properties
Product Name |
2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid |
---|---|
Molecular Formula |
C17H15NO7 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[(4-acetyloxy-3-methoxybenzoyl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C17H15NO7/c1-9(19)25-14-6-3-10(7-15(14)24-2)16(21)18-13-5-4-11(20)8-12(13)17(22)23/h3-8,20H,1-2H3,(H,18,21)(H,22,23) |
InChI Key |
CPZAYBBKCUHCEH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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